エチルイソオイゲノール

概要

説明

Ethyl Isoeugenol is a derivative of Eugenol, a phenolic aromatic compound obtained mainly from clove oil . It is known for its antimicrobial and antioxidant properties . It is also a significant dermatologic sensitizer and allergen . It is a propenyl-substituted guaiacol and occurs in the essential oils of plants such as ylang-ylang .

Synthesis Analysis

Ethyl Isoeugenol can be synthesized from Eugenol . The synthesis involves esterification reactions in the hydroxyl group of the Eugenol molecule . Another method involves the use of rhodium trichloride (RhCl3) and absolute ethanol .Molecular Structure Analysis

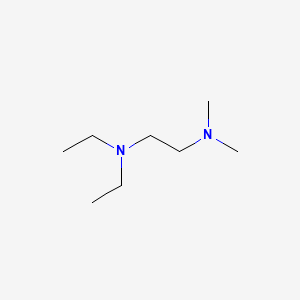

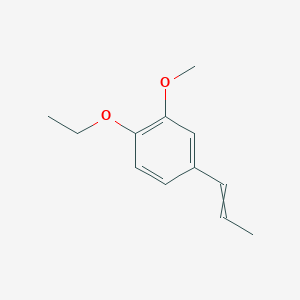

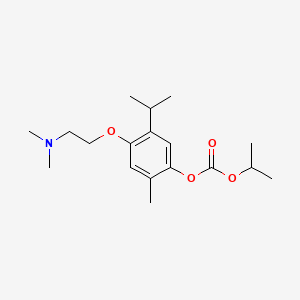

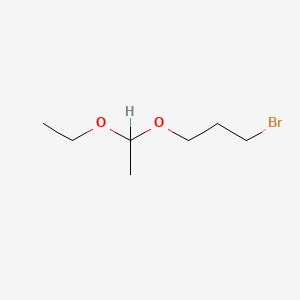

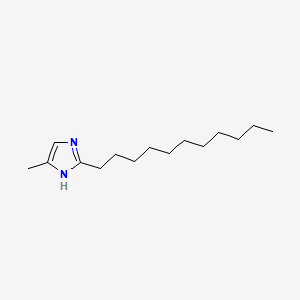

The molecular structure of Ethyl Isoeugenol is similar to that of Eugenol, with the presence of an aromatic ring and allyl group . This structure enables it to get functionalized, making it potential for incorporation in polymers .Chemical Reactions Analysis

Eugenol, from which Ethyl Isoeugenol is derived, has been found to undergo various chemical reactions. For instance, it readily undergoes double displacement reaction with Iron (III) chloride . It also reacts with bromine to form 1,3 – Dibromobutyl benzene and oxygen .Physical And Chemical Properties Analysis

Eugenol, from which Ethyl Isoeugenol is derived, has several properties such as solubility, toxicity, antimicrobial, and antifungal properties . It is also stable and resistant against factors favorable to microbial colonization .科学的研究の応用

抗菌作用

エチルイソオイゲノールは、抗菌作用を持つことがわかっています . それは、バンコマイシン、ペニシリン、アンプシリン、エリスロマイシンなど、さまざまな抗生物質と相乗効果を示すことが示されています . これらの化合物の組み合わせにより、単独で使用した場合のMIC値と比較して、MIC値を5〜1000倍削減できます .

抗真菌作用

エチルイソオイゲノールは、Candida albicans、Aspergillus niger、Penicillum glabrum、Penicillum italicum、Fusaria oxysporum、Saccharomyces cerevisiae、Trichophyton mentagrophytes、Lenzites betulina、Laetiporus sulphurous、Trichophyton rubrumなど、さまざまな真菌株に対してin vitroで抗真菌活性も持ちます .

抗ウイルス作用

この化合物は、抗ウイルス作用を持つことがわかっています . これは、さまざまな病気に対する治療の可能性を持つ薬物やその他の製品の潜在的な成分になります .

抗がん作用

エチルイソオイゲノールは抗がん作用があります . それは、人間の肺がんの治療を目的としたものを含め、さまざまな医薬品製品の潜在的な成分として、科学研究の重要な対象であり続けています .

抗炎症作用

この化合物は、抗炎症作用を持つことがわかっています . これは、さまざまな病気に対する治療の可能性を持つ薬物やその他の製品の潜在的な成分になります .

抗酸化作用

エチルイソオイゲノールは抗酸化作用を持っています . これは、さまざまな病気に対する治療の可能性を持つ薬物やその他の製品の潜在的な成分になります .

化粧品への応用

知られている特性により、エチルイソオイゲノールは長い間、化粧品など、さまざまな分野で使用されてきました .

薬理学への応用

エチルイソオイゲノールは、薬理学の分野でも使用されてきました . その多方向性のある作用により、さまざまな病気に対する治療の可能性を持つ薬物やその他の製品の潜在的な成分になることができます .

Safety and Hazards

将来の方向性

There is a growing interest in the synthesis and application of polymers produced from renewable and plant-based sources like Eugenol . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .

作用機序

Target of Action

Ethyl isoeugenol, a derivative of eugenol, exhibits promising biological potential. It has been found to have a broad spectrum of antibacterial action, including activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The primary targets of ethyl isoeugenol are therefore these bacterial cells, where it interacts with their cellular components to exert its antimicrobial effects.

Mode of Action

It is known that eugenol, the parent compound of ethyl isoeugenol, has a non-disruptive detergent-like mechanism of action . This suggests that ethyl isoeugenol may interact with the bacterial cell membrane in a similar manner, permeabilizing it without causing significant morphological changes .

Biochemical Pathways

Eugenol and its derivatives, including ethyl isoeugenol, are biosynthesized via the reduction of a coniferyl alcohol ester This process involves several enzymatic reactions that lead to the formation of the final product

Pharmacokinetics

Research on eugenol derivatives suggests that modifications to the eugenol molecule can lead to a favorable pharmacokinetic profile for oral availability . This implies that ethyl isoeugenol may also possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of ethyl isoeugenol are primarily related to its antimicrobial activity. It has been found to have a promising antibacterial potential, with a lower minimum inhibitory concentration than eugenol . This suggests that ethyl isoeugenol is capable of inhibiting bacterial growth at lower concentrations, thereby exerting a more potent antimicrobial effect.

Action Environment

The action of ethyl isoeugenol can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in polymers and resins, can affect the stability and efficacy of ethyl isoeugenol . Furthermore, the pH, temperature, and presence of other microbial species can also impact the antimicrobial activity of ethyl isoeugenol.

生化学分析

Biochemical Properties

Ethyl isoeugenol interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized via reduction of a coniferyl alcohol ester . The key enzyme in this pathway is isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin . The nature of these interactions involves oxidation of the side chains of propenylbenzenes .

Cellular Effects

Ethyl isoeugenol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated antibacterial properties against many species, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Molecular Mechanism

The molecular mechanism of ethyl isoeugenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting NF-κB activation, downregulating prostaglandin synthesis, reducing cyclooxygenase-2 activity, inducing cell cycle arrest in the S phase, and causing apoptotic cell death .

Temporal Effects in Laboratory Settings

Over time, ethyl isoeugenol exhibits changes in its effects in laboratory settings. It has been observed that the derivatives involving esterification reactions in the hydroxyl group of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Dosage Effects in Animal Models

The effects of ethyl isoeugenol vary with different dosages in animal models. A lower minimum inhibitory concentration of 500 μg/mL than eugenol (1000 μg/mL) has been observed . High concentrations can be toxic .

Metabolic Pathways

Ethyl isoeugenol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is metabolized into vanillin through an epoxide–diol pathway .

Transport and Distribution

Ethyl isoeugenol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Related compounds like coniferyl alcohol acetyltransferase (CFAT) have been found to be located in the cytoplasm and nucleus .

特性

IUPAC Name |

1-ethoxy-2-methoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSKXPFBGRLCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

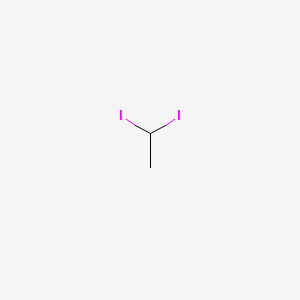

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864125 | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-67-0 | |

| Record name | Ethylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)

![1-Propene, 3,3'-[(1-methylethylidene)bis(oxy)]bis-](/img/structure/B1619529.png)